2-(4-Isobutylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIGIVFDELUNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions, and ionic liquids under ultrasound at room temperature . These methods are designed to be environmentally friendly and efficient, avoiding the use of hazardous acids or bases and harsh reaction conditions .
Chemical Reactions Analysis
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, nano ZnO, and ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, using molecular iodine as a catalyst can lead to the formation of various quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid exhibits significant biological activity, primarily through the following mechanisms:
- Anti-inflammatory Activity: The compound inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This property positions it as a potential treatment for inflammatory diseases.
- Analgesic Effects: In vivo studies have demonstrated that this compound effectively alleviates pain comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
- Antibacterial Properties: Research indicates that derivatives of this compound show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications can enhance antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 64 μg/mL |
| 5a | Escherichia coli | 128 μg/mL |
| 5b | Methicillin-resistant S. aureus | >256 μg/mL |
| 5b | Pseudomonas aeruginosa | >256 μg/mL |
Anticancer Research
Recent studies have explored the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit tumor growth through various pathways, including the modulation of histone deacetylases (HDACs), which are critical in cancer progression.
Case Study:
A study involving the synthesis of quinoline derivatives highlighted their antitumor efficacy, showcasing IC50 values comparable to established chemotherapeutics like 5-fluorouracil. The findings suggest that structural modifications can enhance anticancer activity.
Biochemical Pathways
The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby modulating various biochemical pathways associated with pain and inflammation. Additionally, this compound may influence other signaling pathways that contribute to its therapeutic effects.
Cytotoxicity Studies
Cytotoxicity assessments using mouse macrophage cell lines (RAW 264.7) indicate that compounds derived from this compound exhibit low cytotoxicity, suggesting a favorable safety profile for further development as therapeutic agents.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic properties; potential antibacterial effects. |
| Anticancer Research | Inhibition of tumor growth; modulation of histone deacetylases. |
| Biochemical Research | Studies on biochemical pathways related to pain and inflammation. |
| Material Science | Exploration in developing new materials with specific electronic properties. |
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in proteomics research, it may interact with specific proteins to modulate their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid can be inferred through comparisons with structurally similar compounds. Key analogs include:
Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring improve antibacterial potency by enhancing membrane permeability .
- Bulky substituents (e.g., isobutylphenyl) may enhance target selectivity but reduce aqueous solubility .
Physicochemical Properties
Biological Activity
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid, also known in some contexts as a derivative of ibuprofen, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in the inflammatory response. By blocking these enzymes, the compound effectively reduces inflammation, alleviates pain, and lowers fever .
Biochemical Pathways
The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby modulating various biochemical pathways associated with pain and inflammation. Additionally, this compound may affect other signaling pathways that contribute to its overall therapeutic effects.
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological activities:
- Anti-inflammatory : The compound has shown efficacy in reducing inflammation in various models, making it a candidate for treating inflammatory diseases .
- Analgesic : It provides pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antibacterial : Some studies indicate that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications can enhance antibacterial efficacy .
Antibacterial Activity
A study evaluated the antibacterial activity of several derivatives related to this compound. The results are summarized in Table 1 below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 64 μg/mL |
| 5a | Escherichia coli | 128 μg/mL |
| 5b | Methicillin-resistant S. aureus | >256 μg/mL |
| 5b | Pseudomonas aeruginosa | >256 μg/mL |
The study concluded that structural modifications significantly impacted antibacterial activity, with longer side chains generally enhancing effectiveness against Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity was assessed using mouse macrophage cell lines (RAW 264.7). The results indicated that compounds derived from this compound exhibited low cytotoxicity, suggesting a favorable safety profile for further development as therapeutic agents .
Case Studies
- Analgesic Efficacy : In vivo studies have shown that this compound can effectively reduce pain in animal models comparable to ibuprofen. The analgesic effects were linked to its ability to inhibit COX enzymes and modulate pain signaling pathways .
- Anti-inflammatory Applications : Clinical evaluations have indicated that formulations containing this compound can significantly reduce markers of inflammation in patients with chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via the Doebner reaction using aniline derivatives, α-keto acids (e.g., pyruvic acid), and substituted benzaldehydes. Microwave-assisted conditions (e.g., 100–120°C, 30–60 minutes) improve reaction efficiency by reducing side products . Alternatively, the Pfitzinger reaction employs isatin and ketones under basic conditions (e.g., aqueous ethanol with NaOH) to form the quinoline core .
- Key Considerations : Substituent steric effects (e.g., isobutyl groups) may require prolonged reaction times or elevated temperatures. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), quinoline C=N (~1620 cm⁻¹), and aromatic C-H bending modes. Compare with reference spectra for ibuprofen derivatives to resolve overlapping bands .
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the isobutyl group (δ 0.8–1.2 ppm, CH₃; δ 2.4–2.6 ppm, CH), quinoline protons (δ 7.5–8.9 ppm), and carboxylic acid proton (δ ~12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.14) and fragmentation patterns .
Q. What preliminary biological activities have been reported for quinoline-4-carboxylic acid derivatives?
- Findings : Derivatives exhibit antimicrobial activity (MIC values: 8–64 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 10–50 µM in HeLa cells) via intercalation with DNA or inhibition of topoisomerases . Fluorescent properties (λₑₓ/λₑₘ ~350/450 nm) enable their use as sensors for metal ions (e.g., Fe³⁺) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Approach :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline 6-position to improve DNA-binding affinity. Replace the isobutyl group with sulfonamide moieties to enhance solubility and target selectivity .
- Coordination Chemistry : Synthesize cadmium complexes (e.g., [Cd(L)₄]) to amplify anticancer activity via redox cycling or ROS generation .
Q. How to resolve contradictions in reported fluorescence quantum yields of quinoline-4-carboxylic acid derivatives?
- Analysis : Discrepancies arise from solvent polarity (e.g., Φ = 0.15 in ethanol vs. 0.08 in water) and aggregation-induced quenching. Use time-resolved fluorescence spectroscopy to measure lifetimes (τ) and calculate Φ via comparative methods (e.g., quinine sulfate as a standard) .
- Mitigation : Conduct studies under inert atmospheres (N₂) to prevent photodegradation and validate results across multiple labs .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methods :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition. Molecular dynamics simulations (AMBER/NAMD) assess binding stability to serum albumin .
- Metabolic Pathways : DFT calculations (Gaussian 09) identify probable oxidation sites (e.g., benzylic C-H) and glucuronidation susceptibility .
Q. How do crystallographic studies inform the solid-state reactivity of this compound?
- Insights : Single-crystal X-ray diffraction (Mo Kα radiation) reveals planar quinoline rings with dihedral angles <5° relative to the phenyl group, favoring π-π stacking. Hydrogen bonding (O-H···N) between carboxylic acid and quinoline nitrogen stabilizes the lattice, reducing hygroscopicity .
Data Contradictions and Solutions
Q. Conflicting reports on antibacterial efficacy: How to design experiments for validation?
- Protocol :
Standardize testing conditions (e.g., CLSI guidelines, Mueller-Hinton agar, 37°C, 18–24 hours).
Compare MIC values across structurally analogous derivatives (e.g., 2-(4-fluorophenyl) analogs) to isolate substituent effects .
Use checkerboard assays to evaluate synergy with β-lactams or fluoroquinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
